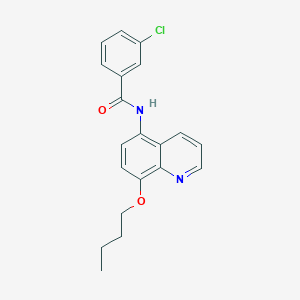
N-(8-butoxyquinolin-5-yl)-3-chlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(8-butoxyquinolin-5-yl)-3-chlorobenzamide: is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a butoxy group attached to the quinoline ring and a chlorobenzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-butoxyquinolin-5-yl)-3-chlorobenzamide typically involves the following steps:
Formation of 8-butoxyquinoline: The starting material, 8-hydroxyquinoline, is reacted with butyl bromide in the presence of a base such as potassium carbonate to form 8-butoxyquinoline.
Chlorination: The 8-butoxyquinoline is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Amidation: The chlorinated intermediate is reacted with 3-aminobenzamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(8-butoxyquinolin-5-yl)-3-chlorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides to form a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, alkoxides, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
N-(8-butoxyquinolin-5-yl)-3-chlorobenzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent. Its quinoline core is known to interact with various biological targets, making it a valuable scaffold for drug development.
Biological Studies: Researchers use this compound to investigate its effects on cellular processes, such as apoptosis, cell proliferation, and signal transduction pathways.
Chemical Biology: The compound serves as a probe to study enzyme inhibition and receptor binding, providing insights into the molecular mechanisms of action.
Industrial Applications: this compound is used as an intermediate in the synthesis of other bioactive compounds and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(8-butoxyquinolin-5-yl)-3-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibit topoisomerases, and disrupt cellular processes. The compound may also bind to proteins and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(8-butoxyquinolin-5-yl)-2-(diethylamino)acetamide: This compound has a similar quinoline core but differs in the substituent attached to the nitrogen atom.
8-butoxyquinoline: A simpler derivative with only the butoxy group attached to the quinoline ring.
3-chlorobenzamide: A related compound with the chlorobenzamide moiety but lacking the quinoline core.
Uniqueness
N-(8-butoxyquinolin-5-yl)-3-chlorobenzamide is unique due to the combination of the butoxyquinoline and chlorobenzamide moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H19ClN2O2 |
|---|---|
Molecular Weight |
354.8 g/mol |
IUPAC Name |
N-(8-butoxyquinolin-5-yl)-3-chlorobenzamide |
InChI |
InChI=1S/C20H19ClN2O2/c1-2-3-12-25-18-10-9-17(16-8-5-11-22-19(16)18)23-20(24)14-6-4-7-15(21)13-14/h4-11,13H,2-3,12H2,1H3,(H,23,24) |
InChI Key |
BNYFMZCLRSWJFV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C2C(=C(C=C1)NC(=O)C3=CC(=CC=C3)Cl)C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















